molecular formula C10H6N2O5 B1320127 5-(4-Nitrophenyl)oxazole-4-carboxylic acid CAS No. 914220-30-7

5-(4-Nitrophenyl)oxazole-4-carboxylic acid

Cat. No. B1320127
M. Wt: 234.16 g/mol
InChI Key: PUWYNVGKYCYJJF-UHFFFAOYSA-N
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Description

5-(4-Nitrophenyl)oxazole-4-carboxylic acid is a compound that can be associated with a variety of chemical reactions and possesses interesting properties that make it a valuable precursor in the synthesis of biologically active compounds. Although the provided papers do not directly discuss this compound, they do provide insights into related chemical structures and reactions that can be extrapolated to understand the properties and reactivity of 5-(4-Nitrophenyl)oxazole-4-carboxylic acid.

Synthesis Analysis

The synthesis of related oxazole derivatives has been explored in the context of organocatalytic asymmetric Michael addition reactions. For instance, 5H-oxazol-4-ones have been used in Michael addition to nitroolefins, yielding precursors for chiral α-alkyl-α-hydroxy carboxylic acid derivatives . This suggests that similar strategies could potentially be applied to synthesize 5-(4-Nitrophenyl)oxazole-4-carboxylic acid or its derivatives.

Molecular Structure Analysis

The molecular structure of oxazole derivatives can be complex and is influenced by the nature of the substituents on the oxazole ring. For example, the reaction of 5-methoxy-4-(p-nitrophenyl)oxazoles with tetracyanoethylene leads to the formation of cycloadducts, and the structure of these products has been elucidated using X-ray crystallography . This indicates that the molecular structure of 5-(4-Nitrophenyl)oxazole-4-carboxylic acid could also be determined using similar crystallographic techniques.

Chemical Reactions Analysis

Oxazole compounds participate in a variety of chemical reactions. The abnormal Diels–Alder reaction of 5-alkoxyoxazoles with tetracyanoethylene is one such example, resulting in the formation of cycloadducts through oxazole ring opening . This demonstrates the reactivity of the oxazole ring and suggests that 5-(4-Nitrophenyl)oxazole-4-carboxylic acid could also undergo similar cycloaddition reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of oxazole derivatives can be influenced by their functional groups. For instance, complexes based on 5-((4-carboxybenzyl)oxy)isophthalic acid exhibit photoelectric properties and potential for nitrobenzene sensing . This implies that 5-(4-Nitrophenyl)oxazole-4-carboxylic acid may also possess unique physical and chemical properties that could be exploited in various applications, such as sensing or as semiconductors.

Scientific Research Applications

Oxazole is an important heterocyclic nucleus having a wide spectrum of biological activities . The utility of oxazole as intermediates for the synthesis of new chemical entities in medicinal chemistry have been increased in the past few years . Oxazole derivatives have been found to exhibit various biological activities like antimicrobial , anticancer , antitubercular , anti-inflammatory , antidiabetic , antiobesity and antioxidant etc.

For example, one application of oxazole-5-carboxylic acid is in decarboxylative cross-coupling with aryl halides . This is a method used in chemical synthesis, particularly in the field of organic chemistry . The procedure involves the reaction of oxazole-5-carboxylic acid with aryl halides, leading to the formation of new carbon-carbon bonds . The outcomes of this process can vary depending on the specific reactants and conditions used .

  • Pharmaceuticals and Medicinal Chemistry

    • Oxazole derivatives have been found to exhibit various biological activities like antimicrobial, anticancer, antitubercular, anti-inflammatory, antidiabetic, antiobesity, and antioxidant .
    • For example, aleglitazar (antidiabetic), ditazole (platelets aggregation inhibitor), mubritinib (tyrosine kinase inhibitor), and oxaprozin (COX-2 inhibitor) are some of the marketed preparations containing oxazole .
  • Chemical Synthesis

    • Oxazole derivatives, including “5-(4-Nitrophenyl)oxazole-4-carboxylic acid”, can be used as intermediates for the synthesis of new chemical entities .
    • For instance, one application of oxazole-5-carboxylic acid is in decarboxylative cross-coupling with aryl halides . This procedure involves the reaction of oxazole-5-carboxylic acid with aryl halides, leading to the formation of new carbon-carbon bonds .
  • Biochemical Research

    • Oxazole derivatives can be used in biochemical research, particularly in the study of biological responses .
    • For example, it was found that chenodeoxycholic acid strongly inhibits pancreatic ductal HCO3 (-) secretion through the destruction of mitochondrial function, which may have significance in the pathomechanism of acute pancreatitis (AP) .
  • Proteomics Research

    • “5-(4-Nitrophenyl)oxazole-4-carboxylic acid” is a product used for proteomics research . Proteomics is a large-scale study of proteins, particularly their structures and functions .
  • Chemical Synthesis

    • Ethyl ester derivatives of “5-(4-Nitrophenyl)oxazole-4-carboxylic acid” can be used in chemical synthesis . The ethyl ester group can act as a protecting group for the carboxylic acid, which can be removed after the desired reactions have taken place .
  • Biochemical Research

    • A change in the amino acid residue at position 367 in the 3 beta-hydroxysteroid dehydrogenase/Delta 5->4-isomerase type 1 protein where threonine has been replaced by asparagine has been associated with "5-(4-Nitrophenyl)oxazole-4-carboxylic acid" . This suggests that this compound could potentially be used in biochemical research to study the effects of this mutation .

Safety And Hazards

In case of contact with eyes, it is recommended to flush the eyes by separating the eyelids with fingers. If irritation persists, seek medical attention . In case of inhalation, one should move to fresh air. In severe cases or if symptoms persist, seek medical attention . In case of ingestion, wash out the mouth with copious amounts of water for at least 15 minutes and seek medical attention .

properties

IUPAC Name

5-(4-nitrophenyl)-1,3-oxazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6N2O5/c13-10(14)8-9(17-5-11-8)6-1-3-7(4-2-6)12(15)16/h1-5H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUWYNVGKYCYJJF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=C(N=CO2)C(=O)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90598865
Record name 5-(4-Nitrophenyl)-1,3-oxazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90598865
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(4-Nitrophenyl)oxazole-4-carboxylic acid

CAS RN

914220-30-7
Record name 5-(4-Nitrophenyl)-1,3-oxazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90598865
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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